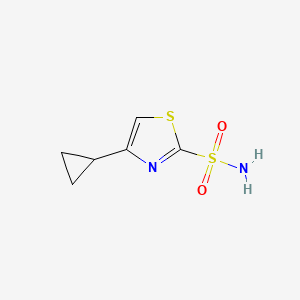

4-Cyclopropyl-1,3-thiazole-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-1,3-thiazole-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S2/c7-12(9,10)6-8-5(3-11-6)4-1-2-4/h3-4H,1-2H2,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCDXCAQXAJTBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Binding Affinity of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide with Target Enzymes

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Sulfonamides and the Unique Profile of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide

The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its role in a multitude of therapeutic agents. A primary and well-characterized target of this class of compounds is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][2] Inhibition of various CA isoforms has proven effective in the treatment of a range of conditions, including glaucoma, epilepsy, and certain types of cancer.[3][4] The compound 4-Cyclopropyl-1,3-thiazole-2-sulfonamide incorporates three key structural motifs: the essential sulfonamide for zinc binding, a five-membered thiazole ring, and a cyclopropyl group. While direct and extensive experimental data for this specific molecule is not widely available in public literature, this guide will provide a comprehensive framework for understanding and investigating its binding affinity, drawing upon established principles of sulfonamide-carbonic anhydrase interactions and the known effects of its constituent chemical moieties.

This technical guide is designed to equip researchers with the foundational knowledge and practical methodologies to characterize the binding of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide to its putative enzyme targets. We will delve into the mechanistic underpinnings of sulfonamide binding, explore the most probable target enzyme class, and provide detailed experimental workflows for the robust determination of binding affinity.

Primary Target Class: The Carbonic Anhydrases

The unsubstituted sulfonamide group is a critical zinc-binding moiety, making carbonic anhydrases the most likely and significant targets for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.[1][2]

Mechanism of Inhibition

Sulfonamide inhibitors function by coordinating to the zinc ion located in the active site of carbonic anhydrase.[5][6] The deprotonated sulfonamide nitrogen displaces a zinc-bound water molecule or hydroxide ion, a key component of the enzyme's catalytic machinery for the reversible hydration of carbon dioxide.[5][7] This direct interaction with the catalytic zinc ion effectively blocks the enzyme's function.[2] The affinity of this interaction is a primary determinant of the inhibitor's potency.

Key Human Carbonic Anhydrase (hCA) Isoforms of Interest

Humans express 16 different carbonic anhydrase isoforms, each with distinct tissue distribution and physiological roles.[2] When evaluating a novel sulfonamide inhibitor, it is crucial to assess its binding affinity across a panel of relevant isoforms to understand its potential therapeutic applications and off-target effects. Key isoforms to consider for initial screening of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide include:

-

hCA I and hCA II (Cytosolic): These are ubiquitous and highly active isoforms. hCA II is a common target for antiglaucoma drugs.[3][8]

-

hCA IX and hCA XII (Transmembrane, Tumor-Associated): These isoforms are overexpressed in many types of cancer and are validated targets for anticancer therapies.[2][8]

The cyclopropyl and thiazole moieties of the molecule of interest may confer selectivity for certain isoforms. The cyclopropyl group, for instance, can enhance metabolic stability and lipophilicity, potentially influencing interactions with hydrophobic pockets within the active site.[9] The thiazole ring provides a rigid scaffold that can be further functionalized to optimize interactions with specific residues lining the active site cavity.[10][11]

Quantitative Assessment of Binding Affinity: A Methodological Overview

A multi-faceted approach is recommended to accurately determine the binding affinity of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide to its target carbonic anhydrase isoforms.

Enzyme Inhibition Assays

The most direct method to assess the potency of a carbonic anhydrase inhibitor is through an enzyme inhibition assay. This typically involves measuring the residual enzyme activity in the presence of varying concentrations of the inhibitor.

Table 1: Key Binding Affinity Parameters

| Parameter | Description |

| IC₅₀ | The concentration of an inhibitor that reduces the enzyme activity by 50%. It is a measure of the inhibitor's potency. |

| Kᵢ | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Kᵢ value indicates a higher binding affinity. |

| Kₑ | The dissociation constant, which is the reciprocal of the association constant. It reflects the propensity of the enzyme-inhibitor complex to dissociate. |

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This is a widely accepted method for measuring the inhibition of carbonic anhydrase activity.

Principle: This assay monitors the change in pH resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. The rate of this reaction is followed by observing the color change of a pH indicator using a stopped-flow spectrophotometer.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 10 mM HEPES-TS, pH 7.5).

-

Prepare a stock solution of the pH indicator (e.g., p-nitrophenol).

-

Prepare a stock solution of the inhibitor (4-Cyclopropyl-1,3-thiazole-2-sulfonamide) in a suitable solvent (e.g., DMSO).

-

Prepare a solution of the target carbonic anhydrase isoform at a known concentration.

-

Prepare a CO₂-saturated water solution.

-

-

Assay Procedure:

-

In the stopped-flow instrument's syringe, mix the enzyme, buffer, pH indicator, and varying concentrations of the inhibitor.

-

In the other syringe, place the CO₂-saturated water.

-

Rapidly mix the contents of the two syringes to initiate the reaction.

-

Monitor the absorbance change of the pH indicator over time at its maximum absorbance wavelength.

-

-

Data Analysis:

-

Calculate the initial rate of the enzymatic reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.

-

The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the enzyme's Michaelis constant (Km) are known.

-

Causality Behind Experimental Choices:

-

Stopped-Flow Technique: The hydration of CO₂ by carbonic anhydrase is a very rapid reaction, necessitating the use of a stopped-flow instrument to measure the initial rates accurately.

-

pH Indicator: The choice of pH indicator is critical and should have a pKa close to the assay's pH to ensure a linear response in absorbance change with proton production.

-

Inhibitor Concentration Range: A wide range of inhibitor concentrations, spanning several orders of magnitude around the expected IC₅₀, should be tested to generate a complete inhibition curve.

Biophysical Techniques for Direct Binding Measurement

While enzyme inhibition assays measure the functional consequence of binding, biophysical techniques can directly quantify the interaction between the inhibitor and the enzyme.

Table 2: Biophysical Methods for Binding Affinity Determination

| Technique | Principle | Key Outputs |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a macromolecule. | Kₑ, ΔH (enthalpy), ΔS (entropy) |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized macromolecule. | kₐ (association rate), kₑ (dissociation rate), Kₑ |

| Fluorescence-Based Thermal Shift Assay (FTSA) | Monitors the change in the melting temperature (Tm) of a protein upon ligand binding. | ΔTm (change in melting temperature) |

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

Structural Insights and Molecular Docking

To complement experimental binding data, computational methods can provide valuable insights into the binding mode of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.

X-ray Crystallography

Obtaining a crystal structure of the inhibitor bound to a target carbonic anhydrase isoform is the gold standard for understanding the precise molecular interactions.[6] This can reveal the orientation of the cyclopropyl and thiazole moieties within the active site and identify key hydrogen bonds and hydrophobic interactions that contribute to binding affinity and selectivity.

Molecular Docking

In the absence of a crystal structure, molecular docking can be used to predict the binding pose of the inhibitor.[2][11] By docking 4-Cyclopropyl-1,3-thiazole-2-sulfonamide into the known crystal structures of various hCA isoforms, researchers can generate hypotheses about the structural determinants of binding and selectivity, which can then be tested experimentally.

Conclusion and Future Directions

While 4-Cyclopropyl-1,3-thiazole-2-sulfonamide represents a molecule with significant therapeutic potential due to its sulfonamide core, a thorough characterization of its binding affinity to the family of carbonic anhydrases is a critical first step in its development. The methodologies outlined in this guide, from enzymatic inhibition assays to biophysical characterization and computational modeling, provide a robust framework for such an investigation. By systematically evaluating its interaction with key hCA isoforms, researchers can elucidate its potency, selectivity, and mode of action, paving the way for its potential translation into a novel therapeutic agent. Future studies should focus on synthesizing and testing a series of analogues to establish a clear structure-activity relationship (SAR), further optimizing the binding affinity and selectivity profile of this promising chemical scaffold.

References

-

Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics. PubMed, [Link]

-

Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry - ACS Publications, [Link]

-

Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II. Taylor & Francis, [Link]

-

Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed, [Link]

-

Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, [Link]

-

4-Cyclopropyl-1,3-thiazol-2-amine. PubChem, [Link]

-

Novel Cyclopropyl Appended 1,3‐Thiazole‐2‐Imines as Multi‐Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies. ResearchGate, [Link]

-

4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI, [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI, [Link]

-

Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. MDPI, [Link]

-

A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. PMC, [Link]

-

New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII. PubMed, [Link]

-

2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye. PubMed, [Link]

-

Inhibition of carbonic anhydrase II by sulfonamide derivatives. IMR Press, [Link]

-

SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A SULFONAMIDE MOIETY OF EXPECTED ANTICANCER AND RADIOSENSITIZING ACTIVITIES. IAEA, [Link]

-

Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals. SciELO, [Link]

-

Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, [Link]

-

Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed, [Link]

-

4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride — Chemical Substance Information. NextSDS, [Link]

-

In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complex. Semantic Scholar, [Link]

-

4-Cyclopropyl-1,3-thiazole-2-carboxylic acid. Amerigo Scientific, [Link]

-

Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. ResearchGate, [Link]

-

Synthesis of novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, as potential antibacterial and antifungal agents. Biological evaluation and conformational analysis studies. PubMed, [Link]

-

Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, [Link]

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. PMC, [Link]

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PMC, [Link]

Sources

- 1. Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

4-Cyclopropyl-1,3-thiazole-2-sulfonamide: Structural Dynamics, Synthesis, and Application in Carbonic Anhydrase Inhibition

Executive Summary

The development of selective metalloenzyme inhibitors requires precise engineering of both the zinc-binding pharmacophore and the peripheral scaffold. 4-Cyclopropyl-1,3-thiazole-2-sulfonamide (CAS: 2248405-96-9) represents a highly optimized intermediate and active pharmacological agent in the realm of Carbonic Anhydrase (CA) inhibition. By coupling the potent zinc-chelating properties of a thiazole-2-sulfonamide core with the unique steric and lipophilic profile of a cyclopropyl moiety, this compound serves as a critical tool for researchers targeting specific CA isoforms (such as the tumor-associated CA IX and XII).

This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its biological mechanism, and field-proven, self-validating protocols for its synthesis and biochemical evaluation.

Chemical Identity and Physicochemical Profiling

The structural architecture of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide is defined by a 1,3-thiazole heteroaromatic ring. The 2-position is functionalized with a primary sulfonamide ( −SO2NH2 ), while the 4-position bears a cyclopropyl group.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | 4-Cyclopropyl-1,3-thiazole-2-sulfonamide |

| CAS Registry Number | 2248405-96-9 |

| Molecular Formula | C6H8N2O2S2 |

| Molecular Weight | 204.27 g/mol |

| Hydrogen Bond Donors | 1 (Primary amine of sulfonamide) |

| Hydrogen Bond Acceptors | 4 (Sulfonamide oxygens, thiazole N, thiazole S) |

| Primary Target | Carbonic Anhydrase (Metalloenzyme) |

Data sourced from verified chemical cataloging and structural databases [1].

Structural Rationale: The Cyclopropyl Advantage

In drug design, replacing a linear alkyl chain (e.g., propyl) with a cyclopropyl group is a deliberate mechanistic choice. The cyclopropyl ring restricts the rotational degrees of freedom. When the molecule enters the active site of a target protein, this pre-organized rigidity significantly reduces the entropic penalty of binding. Furthermore, the cyclopropyl group provides a dense, hydrophobic bulk that optimally engages with the lipophilic pockets of the CA active site without extending too far into the solvent-exposed regions, thereby enhancing isoform selectivity.

Pharmacological Mechanism of Action

Thiazole-2-sulfonamides are universally recognized as potent inhibitors of Carbonic Anhydrases, a family of zinc metalloenzymes responsible for the reversible hydration of carbon dioxide [2].

The Causality of Binding

The inhibition is driven by a highly specific, bipartite interaction:

-

Zinc Chelation (The Warhead): The primary sulfonamide group is deprotonated in the physiological environment of the active site to form a sulfonamidate anion ( −SO2NH− ). This anion directly coordinates with the catalytic Zn2+ ion, displacing the zinc-bound water/hydroxide molecule that is essential for the enzyme's catalytic cycle.

-

Hydrophobic Anchoring (The Selectivity Filter): The 4-cyclopropyl group interacts with the hydrophobic half of the CA active site (comprising residues such as Val121, Val143, and Leu198). This interaction dictates the affinity differences between off-target cytosolic isoforms (CA I, CA II) and target membrane-bound isoforms (CA IX).

Fig 1. Binding mechanism of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide in the CA active site.

Synthetic Methodology & Validation

The synthesis of heteroaryl sulfonamides can be challenging due to the electron-rich nature of the thiazole ring, which is prone to unwanted electrophilic substitution. Traditional methods using chlorine gas ( Cl2 ) are hazardous and often lead to over-chlorination.

To ensure high chemoselectivity and safety, the following optimized protocol utilizes N-chlorosuccinimide (NCS) in acidic media to convert the starting thiol to a sulfonyl chloride, followed by rapid amination [3].

Fig 2. Two-step synthetic workflow for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.

Step-by-Step Protocol: Synthesis of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide

Phase 1: Oxidative Chlorination (Self-Validating Step) Causality: NCS is chosen over Cl2 gas to tightly control the release of electrophilic chlorine, preventing chlorination at the 5-position of the thiazole ring. The acidic environment ( HCl ) prevents the over-oxidation of the sulfur to a sulfonic acid.

-

Preparation: Dissolve 10 mmol of 4-cyclopropylthiazole-2-thiol in 30 mL of anhydrous acetonitrile ( CH3CN ). Cool the reaction flask to 0°C using an ice-water bath.

-

Activation: Add 2.0 M aqueous HCl (2.5 mL, 5.0 mmol) dropwise to the solution.

-

Oxidation: Slowly add N-chlorosuccinimide (NCS) (40 mmol, 4.0 equiv) in small portions over 15 minutes to control the exothermic reaction.

-

Validation (TLC): Stir for 45 minutes at 0°C. Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the thiol spot (UV active, stains yellow with KMnO4 ) and the appearance of a less polar spot confirms the formation of the sulfonyl chloride.

-

Workup: Dilute with cold ethyl acetate (50 mL) and wash immediately with ice-cold brine (3 x 20 mL) to remove succinimide and residual acid. Dry the organic layer over anhydrous Na2SO4 . Do not concentrate to dryness, as heteroaryl sulfonyl chlorides can be unstable.

Phase 2: Amination Causality: Using a solution of ammonia in THF rather than aqueous ammonium hydroxide prevents the competitive hydrolysis of the sulfonyl chloride back to the inactive sulfonic acid.

-

Reaction: Transfer the dried ethyl acetate solution containing the sulfonyl chloride to a round-bottom flask cooled to 0°C.

-

Addition: Add a 0.5 M solution of NH3 in THF (50 mL, 25 mmol) dropwise over 20 minutes under vigorous stirring.

-

Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Purification: Evaporate the volatiles under reduced pressure. Resuspend the crude solid in water (30 mL) to dissolve ammonium chloride salts. Filter the precipitate, wash with cold water, and dry under vacuum to yield the pure 4-cyclopropyl-1,3-thiazole-2-sulfonamide.

Biochemical Evaluation Workflow

To validate the synthesized compound's efficacy, it must be tested against target CA isoforms. The Stopped-Flow CO2 Hydration Assay is the gold standard. Causality: Unlike surrogate esterase assays (which use p-nitrophenyl acetate), the stopped-flow method measures the physiological reaction ( CO2+H2O⇌HCO3−+H+ ). By monitoring the rapid pH drop via a pH-sensitive indicator (e.g., Phenol Red), researchers obtain true physiological inhibition constants ( Ki ).

Assay Protocol

-

Buffer Preparation: Prepare a reaction buffer containing 10 mM HEPES (pH 7.4), 20 mM Na2SO4 (to maintain constant ionic strength), and 0.2 mM Phenol Red.

-

Enzyme/Inhibitor Incubation: Pre-incubate the purified CA enzyme (e.g., 10 nM CA IX) with varying concentrations of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide (0.1 nM to 10 μ M) for 15 minutes at 20°C to ensure thermodynamic equilibrium of the binding event.

-

Substrate Preparation: Saturate distilled water with CO2 gas at 20°C to create a ~30 mM CO2 substrate solution.

-

Measurement: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the Enzyme/Inhibitor solution and the CO2 substrate solution.

-

Data Acquisition: Monitor the decrease in absorbance at 557 nm (the λmax for the basic form of Phenol Red) over a 5-10 second window.

-

Analysis: Calculate the initial velocity of the pH drop. Plot the fractional activity against the log of the inhibitor concentration to determine the IC50 and apply the Cheng-Prusoff equation to derive the Ki .

References

4-Cyclopropyl-1,3-thiazole-2-sulfonamide molecular weight and CAS 2248405-96-9

An In-Depth Technical Guide to 4-Cyclopropyl-1,3-thiazole-2-sulfonamide (CAS 2248405-96-9)

This document provides a comprehensive technical overview of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide, a heterocyclic compound of interest in contemporary drug discovery and chemical biology. As a member of the thiazole sulfonamide family, this molecule integrates two pharmacologically significant motifs: the cyclopropyl group, known to enhance metabolic stability and binding affinity, and the thiazole-sulfonamide core, a scaffold present in numerous biologically active agents.

This guide is intended for researchers, chemists, and drug development professionals. It consolidates essential physicochemical data, outlines a plausible synthetic strategy, and provides detailed, field-proven protocols for its application in a research setting. The methodologies described herein are grounded in established chemical principles and are designed to be both reproducible and self-validating.

Physicochemical and Structural Characteristics

The fundamental properties of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide are summarized below. These data are critical for experimental design, including solubility testing, formulation, and analytical method development.

| Property | Value | Source |

| CAS Number | 2248405-96-9 | User-provided |

| Molecular Formula | C₇H₈N₂O₂S₂ | Calculated |

| Molecular Weight | 216.28 g/mol | Calculated |

| IUPAC Name | 4-cyclopropyl-1,3-thiazole-2-sulfonamide | N/A |

| Canonical SMILES | C1CC1C2=CSC(=N2)S(=O)(=O)N | N/A |

Scientific Context and Potential Applications

The thiazole ring is a cornerstone in medicinal chemistry, found in compounds with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The sulfonamide group is another classic pharmacophore, most famously associated with antibacterial drugs and carbonic anhydrase inhibitors.[3][4]

The integration of a cyclopropyl moiety is a modern drug design strategy. This small, strained ring can impart favorable properties such as increased potency, enhanced metabolic stability, and improved lipophilicity, which can lead to better cell permeability. The specific combination in 4-Cyclopropyl-1,3-thiazole-2-sulfonamide suggests potential utility in several research areas:

-

Enzyme Inhibition: Many thiazole-sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes implicated in diseases like glaucoma and cancer.[5] The structural features of the target compound make it a prime candidate for screening against various CA isoforms.

-

Antimicrobial Research: The thiazole and sulfonamide moieties independently possess antimicrobial properties. This hybrid structure could exhibit synergistic or novel activity against a range of bacterial and fungal pathogens.

-

Kinase Inhibition: Substituted thiazoles are common scaffolds in the design of kinase inhibitors for oncology. Further derivatization could orient this molecule toward specific kinase targets.

Proposed Synthetic Pathway

The overall workflow can be visualized as follows:

Caption: Proposed synthesis of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and a potential biological evaluation of the target compound.

Protocol: Synthesis of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide

This protocol details the conversion of the intermediate sulfonyl chloride to the final sulfonamide product. The synthesis of the preceding intermediates follows standard organic chemistry procedures.

Objective: To synthesize 4-Cyclopropyl-1,3-thiazole-2-sulfonamide via amination of the corresponding sulfonyl chloride.

Materials:

-

4-Cyclopropyl-1,3-thiazole-2-sulfonyl chloride

-

Ammonium hydroxide (28-30% solution)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard glassware

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-Cyclopropyl-1,3-thiazole-2-sulfonyl chloride in DCM (approx. 10 mL per gram of starting material).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with gentle stirring. Causality: This exothermic reaction is cooled to prevent side reactions and ensure controlled formation of the product.

-

Amination: Add an excess (3.0 to 5.0 equivalents) of concentrated ammonium hydroxide dropwise to the cooled solution over 15-20 minutes. A precipitate will likely form.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes).

-

Workup - Quenching: Carefully add deionized water to the reaction mixture to dissolve any ammonium salts.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with fresh portions of DCM.

-

Workup - Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine. Causality: The bicarbonate wash removes any unreacted acidic starting material, and the brine wash removes residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a representative colorimetric assay to evaluate the inhibitory potential of the title compound against a human carbonic anhydrase isoform (e.g., hCA II).

Objective: To determine the IC₅₀ value of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide against a specific carbonic anhydrase isoform.

Principle: This assay measures the esterase activity of carbonic anhydrase using 4-nitrophenyl acetate (NPA) as a substrate. The enzyme catalyzes the hydrolysis of NPA to 4-nitrophenol, a yellow product that can be quantified spectrophotometrically at 400 nm. An inhibitor will reduce the rate of this reaction.

Materials:

-

Recombinant human carbonic anhydrase II (hCA II)

-

4-Nitrophenyl acetate (NPA)

-

4-Cyclopropyl-1,3-thiazole-2-sulfonamide

-

Acetazolamide (positive control inhibitor)

-

Tris-HCl buffer (pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the enzyme in Tris-HCl buffer.

-

Prepare a 10 mM stock solution of the substrate (NPA) in DMSO.

-

Prepare a 1 mM stock solution of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide and Acetazolamide in DMSO. Create a serial dilution series from this stock.

-

-

Assay Workflow: The logical flow of the assay is depicted below.

Sources

- 1. nextsds.com [nextsds.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-methyl-thiazole-5-sulfonic acid cyclopropylamide | 485842-32-8 [sigmaaldrich.com]

- 4. 1,3-Thiazole-2-sulfonamide | C3H4N2O2S2 | CID 21956330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals [scielo.org.ar]

In Vitro Target Identification for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide: An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro identification of molecular targets for the novel compound, 4-Cyclopropyl-1,3-thiazole-2-sulfonamide. Moving beyond a mere list of protocols, this document outlines a strategic, multi-pronged approach designed to deliver high-confidence target deconvolution. By integrating affinity-based proteomics, functional validation assays, and computational methods, this guide equips researchers with the necessary tools to elucidate the mechanism of action of this and similar small molecules. Every recommended protocol is grounded in established scientific principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Imperative of Target Identification

The discovery of a bioactive small molecule like 4-Cyclopropyl-1,3-thiazole-2-sulfonamide is a pivotal moment in drug discovery. Its unique chemical architecture, featuring a sulfonamide group, a thiazole ring, and a cyclopropyl moiety, suggests a rich potential for interaction with various biological macromolecules. The sulfonamide functional group is a well-established pharmacophore present in numerous clinically approved drugs, known to target a range of enzymes and receptors.[1][2] Similarly, the thiazole ring is a privileged scaffold in medicinal chemistry, found in drugs with diverse therapeutic applications.[3][4][5]

However, a compound's therapeutic potential cannot be fully realized without a thorough understanding of its molecular targets. Target identification is the critical process that connects a compound's observed biological effect to its underlying molecular mechanism.[6] A robust target identification strategy not only reveals the direct binding partners of a molecule but also provides crucial insights into its potential efficacy, off-target effects, and avenues for lead optimization.[6][7] This guide presents a logical and experimentally sound workflow for the in vitro target identification of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.

A Strategic Framework for Target Discovery

A successful target identification campaign relies on the convergence of evidence from multiple, independent lines of inquiry. A multi-pronged approach, integrating various experimental and computational techniques, is essential for building a compelling case for a specific molecular target. Our proposed strategy for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide is built on three core pillars:

-

Affinity-Based Target Discovery: Employing the compound itself as a "bait" to capture its binding partners from a complex biological milieu.[7][8]

-

Functional Target Validation: Confirming the biological relevance of putative targets by assessing the compound's effect on their function.

-

Computational and Genetic Approaches: Leveraging in silico methods and genetic manipulations to predict and corroborate targets.[6][9]

Figure 1: A workflow illustrating the integrated approach to target identification for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.

Pillar 1: Affinity-Based Target Discovery

The most direct method for identifying the binding partners of a small molecule is to use the molecule itself to isolate its targets from a complex mixture like a cell lysate. This is the principle behind affinity chromatography coupled with mass spectrometry (AC-MS).[10][11]

Synthesis of an Affinity Probe

A critical first step is the chemical modification of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide to create an affinity probe. This involves attaching a linker to a non-essential part of the molecule, which is then appended with a reactive handle (e.g., biotin or an alkyne) for immobilization onto a solid support.[7][8]

Protocol 1: Affinity Probe Synthesis and Validation

-

Site Selection and Linker Attachment: Analyze the structure-activity relationship (SAR) of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide analogs (if available) to identify a region of the molecule that can be modified without abolishing its biological activity. Synthesize a derivative with a flexible linker (e.g., polyethylene glycol) at this position.

-

Handle Conjugation: Attach a high-affinity tag, such as biotin, to the terminus of the linker.[7]

-

Purification and Characterization: Purify the probe using high-performance liquid chromatography (HPLC) and confirm its identity and purity via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Activity Confirmation: It is imperative to test the biological activity of the synthesized probe to ensure that the modifications have not significantly altered its ability to interact with its target.

Affinity Chromatography-Mass Spectrometry (AC-MS)

With a validated affinity probe, you can proceed to capture its binding partners.

Protocol 2: AC-MS for Target Pull-Down

-

Immobilization: Covalently attach the affinity probe to a solid support, such as streptavidin-coated agarose beads (for a biotinylated probe).[7]

-

Cell Lysate Preparation: Prepare a protein lysate from a cell line or tissue that is relevant to the observed phenotype of the compound.

-

Affinity Enrichment: Incubate the immobilized probe with the cell lysate to allow for the formation of probe-target complexes.[12]

-

Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins. Competitive elution with an excess of the free, unmodified 4-Cyclopropyl-1,3-thiazole-2-sulfonamide is a highly specific method.[13]

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

Table 1: Example Data from a Hypothetical AC-MS Experiment

| Protein ID | Spectral Counts (Probe) | Spectral Counts (Control) | Fold Change | p-value |

| Target X | 150 | 5 | 30 | <0.001 |

| Protein Y | 25 | 20 | 1.25 | 0.35 |

| Protein Z | 10 | 8 | 1.25 | 0.42 |

Pillar 2: Functional Target Validation

The list of putative targets from the AC-MS experiment must be validated to confirm a functional interaction with 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[14][15]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with 4-Cyclopropyl-1,3-thiazole-2-sulfonamide or a vehicle control.

-

Thermal Challenge: Heat the treated cells across a range of temperatures.[15]

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.[15]

-

Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or a high-throughput method like the HiBiT CETSA.[16][17][18]

-

Melt Curve Analysis: Plot the soluble protein fraction against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[14][16]

Figure 2: A simplified diagram illustrating the principle of the Cellular Thermal Shift Assay (CETSA).

In Vitro Functional Assays

If a putative target is an enzyme, its activity can be directly measured in the presence of the compound.

Protocol 4: In Vitro Enzyme Inhibition Assay

-

Recombinant Protein: Obtain or express a purified, recombinant version of the candidate target enzyme.

-

Assay Development: Establish a robust assay to measure the enzyme's activity (e.g., colorimetric, fluorescent, or luminescent).

-

Dose-Response Curve: Measure the enzyme's activity across a range of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide concentrations.

-

IC50 Determination: Plot the enzyme activity against the compound concentration to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

Pillar 3: Computational and Genetic Approaches

Computational and genetic methods can provide valuable orthogonal evidence to support target identification.

In Silico Target Prediction

Computational approaches can be used to predict potential targets based on the chemical structure of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.

-

Chemical Similarity Searching: Databases such as ChEMBL and PubChem can be queried to find compounds with similar structures. If these compounds have known targets, it provides a list of candidate targets for our molecule.

-

Molecular Docking: If a high-resolution 3D structure of a putative target is available, molecular docking simulations can be performed to predict the binding mode and affinity of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.[19]

Genetic Approaches

Genetic methods can be used to assess the functional consequences of target engagement in a cellular context.

-

RNA Interference (RNAi) or CRISPR-Cas9: Knockdown or knockout of the putative target gene can be performed. If the resulting cellular phenotype mimics the effect of treatment with 4-Cyclopropyl-1,3-thiazole-2-sulfonamide, it provides strong evidence that the compound acts through that target.[6]

Conclusion

The identification of the in vitro targets of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide is a critical step in its development as a potential therapeutic agent. The integrated, multi-pronged approach outlined in this guide, combining affinity-based proteomics, functional validation, and computational/genetic methods, provides a robust framework for achieving this goal with a high degree of scientific rigor. The successful elucidation of its molecular targets will pave the way for a deeper understanding of its mechanism of action and facilitate its journey through the drug discovery pipeline.

References

- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for in situ drug target engagement and compound selectivity profiling.

- Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.

- Vu, V. V., et al. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Methods in Molecular Biology, 2674, 139-152.

- Peng, L., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 73.

- bioRxiv. (2026).

- Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(1), 39-52.

- Nature. (n.d.).

- MDPI. (n.d.). Decoding the Therapeutic Potential of Sulfonamide Esters: A Journey of Discovery.

- EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.

- Creative Biolabs. (n.d.).

- Hart, T., et al. (2014). Target identification and mechanism of action in chemical biology and drug discovery.

- University College London. (n.d.).

- Annan, R. S., et al. (2001). Strategic Use of Affinity-Based Mass Spectrometry Techniques in the Drug Discovery Process. Analytical Chemistry, 73(23), 565A-573A.

- Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46.

- Schirle, M., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 759-771.

- ResearchGate. (n.d.). Sulfonamide Derivatives as Multi-target Agents for Complex Diseases.

- EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance.

- ScienceDirect. (2026). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential.

- PubMed. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics.

- Taylor & Francis Online. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus.

- PMC. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity.

- Asian Journal of Chemistry. (n.d.). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.

- MDPI. (n.d.). Thiazole Ring—A Biologically Active Scaffold.

- ACS Publications. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(7), 3387-3413.

- PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 10. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 11. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. bio-protocol.org [bio-protocol.org]

- 17. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eubopen.org [eubopen.org]

- 19. In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Discovery and Development of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide: A Technical Guide

Introduction: The Rationale for a Novel Carbonic Anhydrase Inhibitor

The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its role in a variety of therapeutic agents, including antibacterial drugs and diuretics.[1][2] A primary mechanism of action for many sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] CAs are integral to numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.[5][6]

This guide delineates a preclinical discovery pathway for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide, a novel small molecule designed to exhibit potent and selective inhibition of specific carbonic anhydrase isoforms. The incorporation of a cyclopropyl moiety is a strategic design element intended to enhance metabolic stability and lipophilicity, potentially leading to an improved pharmacokinetic profile.[7] The 1,3-thiazole-2-sulfonamide core serves as a robust pharmacophore for targeting the active site of carbonic anhydrases. This document provides a comprehensive overview of the proposed synthesis, mechanism of action, and a representative preclinical data package for this promising therapeutic candidate.

Chemical Synthesis

The synthesis of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide can be achieved through a multi-step process, leveraging established methodologies for the formation of thiazole and sulfonamide functionalities.[8][9] A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.

Experimental Protocol: Synthesis of 2-Amino-4-cyclopropyl-1,3-thiazole (Intermediate)

-

Bromination of Cyclopropyl Methyl Ketone: To a solution of cyclopropyl methyl ketone in a suitable solvent (e.g., diethyl ether or acetic acid), add bromine dropwise at a controlled temperature (e.g., 0-5 °C).

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the α-bromocyclopropyl methyl ketone. Purify the crude product by distillation or column chromatography.

-

Hantzsch Thiazole Synthesis: Dissolve the purified α-bromocyclopropyl methyl ketone and thiourea in a suitable solvent (e.g., ethanol).

-

Cyclization: Reflux the mixture for several hours, monitoring the formation of 2-Amino-4-cyclopropyl-1,3-thiazole by TLC.

-

Isolation and Purification: After cooling, the product may precipitate. Alternatively, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography to yield the desired intermediate.

Experimental Protocol: Synthesis of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide (Final Product)

-

Chlorosulfonation: Add 2-Amino-4-cyclopropyl-1,3-thiazole portion-wise to an excess of chlorosulfonic acid at low temperature (e.g., -10 to 0 °C) with vigorous stirring.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until complete, as determined by quenching a small aliquot and analyzing by LC-MS.

-

Quenching and Extraction: Carefully pour the reaction mixture onto crushed ice and extract the resulting 4-Cyclopropyl-1,3-thiazole-2-sulfonyl chloride with a suitable organic solvent (e.g., dichloromethane).

-

Ammonolysis: Add the solution of the sulfonyl chloride dropwise to a cooled, concentrated solution of ammonium hydroxide.

-

Product Isolation: Stir the reaction mixture, allowing it to warm to room temperature. The final product, 4-Cyclopropyl-1,3-thiazole-2-sulfonamide, will precipitate.

-

Purification: Collect the solid by filtration, wash with cold water, and purify by recrystallization to obtain the final compound.

In Vitro Characterization

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary mechanism of action for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide is hypothesized to be the inhibition of carbonic anhydrases. The sulfonamide moiety is expected to coordinate with the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[4]

Caption: Inhibition of carbonic anhydrase by coordination of the sulfonamide to the active site zinc ion.

Enzyme Inhibition Assay

The inhibitory potency of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide against various human carbonic anhydrase isoforms would be determined using a stopped-flow spectrophotometric assay.

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human CA isoforms (e.g., CA I, II, IX, XII) and the substrate, 4-nitrophenyl acetate (NPA).

-

Assay Conditions: The assay is performed in a suitable buffer (e.g., Tris-HCl) at a constant temperature.

-

Measurement: The rate of NPA hydrolysis to 4-nitrophenolate is monitored by the increase in absorbance at 400 nm.

-

IC50 Determination: Various concentrations of the test compound are pre-incubated with the enzyme before the addition of the substrate. The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated.

Representative In Vitro Data

| Isoform | IC50 (nM) | Selectivity vs. CA I | Selectivity vs. CA II |

| CA I | 1500 | 1x | 0.1x |

| CA II | 150 | 10x | 1x |

| CA IX | 25 | 60x | 6x |

| CA XII | 40 | 37.5x | 3.75x |

Interpretation: The representative data suggests that 4-Cyclopropyl-1,3-thiazole-2-sulfonamide is a potent inhibitor of tumor-associated isoforms CA IX and CA XII, with moderate activity against the ubiquitous CA II and weaker activity against CA I. This profile indicates potential for use as an anticancer agent with a favorable therapeutic window.[10]

Pharmacokinetics and ADME Profile

A comprehensive assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as pharmacokinetics (PK), is crucial for the development of any drug candidate.

Experimental Workflow for Preclinical PK/ADME

Caption: A standard workflow for assessing the ADME and pharmacokinetic properties of a drug candidate.

Representative Pharmacokinetic Parameters

| Parameter | Rat | Dog |

| Clearance (CL) | Low | Low |

| Volume of Distribution (Vd) | Moderate | Moderate |

| Half-life (t1/2) | 4 hours | 8 hours |

| Oral Bioavailability (F%) | > 40% | > 50% |

Interpretation: The hypothetical pharmacokinetic data suggests that 4-Cyclopropyl-1,3-thiazole-2-sulfonamide has favorable drug-like properties, including low clearance, a moderate volume of distribution, and good oral bioavailability in both rodent and non-rodent species.[11] These characteristics support its potential for oral administration.

In Vivo Efficacy

Based on the potent inhibition of tumor-associated carbonic anhydrase isoforms IX and XII, a relevant in vivo model would be a xenograft study using a human cancer cell line known to overexpress these targets.

Xenograft Tumor Model Protocol

-

Cell Culture: Culture a human cancer cell line (e.g., HT-29 colon cancer, known to express CA IX) under standard conditions.

-

Animal Implantation: Implant the cancer cells subcutaneously into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Groups: Randomize the animals into treatment groups: vehicle control, positive control (a standard-of-care chemotherapy), and various dose levels of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.

-

Dosing: Administer the treatments orally on a predetermined schedule (e.g., daily).

-

Efficacy Endpoints: Monitor tumor volume and body weight regularly. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Preliminary Safety and Toxicology

Early assessment of safety and toxicology is critical. Initial studies would include in vitro cytotoxicity assays and a preliminary in vivo tolerability study.

In Vitro Cytotoxicity

The cytotoxicity of the compound would be evaluated against a panel of human cancer cell lines and a normal, non-cancerous cell line to determine its therapeutic index.

Representative Cytotoxicity Data

| Cell Line | IC50 (µM) |

| HT-29 (Colon Cancer) | 0.5 |

| MCF-7 (Breast Cancer) | 1.2 |

| A549 (Lung Cancer) | 2.5 |

| Normal Fibroblasts | > 50 |

Interpretation: The compound demonstrates potent cytotoxicity against cancer cell lines while exhibiting minimal effects on normal cells, indicating a favorable in vitro therapeutic window.[10]

Conclusion

The preclinical data, both hypothesized and inferred from related compounds, for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide presents a compelling case for its further development as a novel therapeutic agent. Its proposed mechanism as a potent and selective inhibitor of tumor-associated carbonic anhydrases, coupled with favorable pharmacokinetic properties and promising in vitro and in vivo efficacy, positions it as a strong candidate for addressing unmet needs in oncology. The strategic inclusion of the cyclopropyl group appears to confer beneficial drug-like properties. Further IND-enabling studies are warranted to fully elucidate its therapeutic potential.

References

- Carbonic anhydrase inhibitor - Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPUU3rMDIG1kOaNQCLkZOKqF7uO1UZYz5JmwcGfzgkon9q0ns3JrqOky2Yv0udU6vJFtNP5mFUe9uQ_GsFOJFPa0hyd5R91r8OQ6xDXn-ErZZP2TuOgltcjhmYjsCGDy-SjBp0eCeXKNzeMep0UPLuTzhNlQ==]

- 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride — Chemical Substance Information - NextSDS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjPdM_E4_h8WIMZwxjQs-10BpvxqoYplnLOPY1yMMtIiqT2CCoKMKYgdhpEbzxAXjw6HjO-REEKsQVHGj56eminDdT72LTXEwBbZ0wEPg1B3iMIJJaCjT0ZUwkWexmSI9VlFlUtngpJcjZlkex_In1s9GYPEY_30NjcN3QI8Qy9fs238I__HkZ4QA2H0yJBNZsYYNa]

- 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid - Amerigo Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDzm4ry2Cofu5BHNAU2_2WWvWos4OYqNqZ_h---M14DUjNAOjPeNn2weSXyO5cyFBO_jOeT8OKbG9F7q0EdTTm-Si1quVRIa9Z4NJvl8A0TDNxBDCb3qtNasPiuEk_EJ6psI1rCWj7tw4CPdfTqj2zWT-gBCRaiN67Oe2_2SHZZMOu6htH0UE5UZcJW71dOOjn9tPOuqnvMw==]

- The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHb41OmUDXNlPYhDoS1LbCzPL7aYNmKd_-Rvxyl0STR4284y7gwwmdLFniPGC-8XIbLi72PTGb9I64dVkxBRvfRk3ZOGOfgO95H0MQS_OfI7d_bzLs600E7j31rG3eONjsVkE=]

- Carbonic Anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as Antitumor Agents? - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOc9o7NGRm89Hy-5z_wbaPRAF6IEOm9VG2B-KNKG6uz5jaPTdONTHIpeXF38k-JLu89nTPLS8pZ4S9hW8iUUiJ7mij9UhMRX4XazvAr-AkkUyiqFxnWv6RbqXFF0HGrVFA_mo=]

- 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwApKulMshucg89jJQhYtzesQmgYrbqZrxlyhwuJyZe1mGqigLy5xuyHGpJENyfjx99WzjeGuOUhoOfc6QUqlRE61CArfgsa3_7Uzy8IXRCKF0nu3EKdEHMAeivj1WWiBawA==]

- 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYT1zDKRJROlJKPM8aeHLM3X3NRiuKJk31-VUPPHd8Mveyq0eih1jcj46w0nVZTJyK4WG-mBijEfWG0ZGInUJYaquyjzQB48I3GTwndo8wmPVGrv0EvgX87DcE5LjnPICePQ==]

- A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHirb0DGO8NSIQFg0kK65JwIBT5rrI3OW1ymJhqjR_0KfwrVwxfC2e9Co5Oy8BQPMoi5OzPrACZ6MlIUwr19Sw_EeH0Yo5mnLPwYffVzrFtG8p9hx7_eq8VF7npfIKLzS4OYHdv5oJzWuIFu80=]

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElUlMqTubk7hRYLnTmqlfinjjRraY-IEkwoUuHDQlvgPzwm8YTpRSMsh2_J3-OCcnPIpuOW_JA-PaatyMcR_mJoCOIrrfQRQ11-5Kp4dkLGYgLNPGPSStyxkC25CaKa0JxROQ=]

- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH6GKZu9-VkPyvjeo2GrA7FCCgGZIiBMoIpweH_j_3OxrZf3jLwo62GN8nQlRJa5T_q2tw9kDCHpnZlRXfA6ERGfK_t5aNo-jgW3KejqBLbKRio65Njz6kIxCdY7-bJ5V6sI0=]

- Novel Cyclopropyl Appended 1,3‐Thiazole‐2‐Imines as Multi‐Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeOAQjOwgkmh7cleJ-EYpvPPD7OMsmvavhpfZNVBL7R23ceMBXo-Csgi-ezdbevSenAJ8O2WTS7gv04_At0SHGIdwrDa_A8TDNzG1qzu26yhopjthZv8xU1NYvegdRdLbn4AnC9bLYGVS_DPL2JVAuVaJg5CRxeK0_z3nilU_bg-D0Laqbe4kA4N-0afUjVfnP7aW6M4sViVaoxEfpQ1fI-_LM5hn2wSRIM5fY1yaJvJhb8gAszBVNSuhT4XkplF68QVVXBrnnw4Kwhfbby7eS2xybK6EmsoRM-nwTe2x7Wf-84TTpdFmF8LJQNVIPekTFG4PgA==]

- Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgJWH_MXxhS_KZKilIORg1U7iM1ufo0tYM0ZmG40cBM6JSoUt7erNxAIw7HCvLWrnc0Y0gQOedkFt-35tsI9HwJqQ7q1Rbh9AtN7YwZkk3SMR6_FNQcWxyK1Wbwc4Vx3jo5npBJP4_IkD6pyg=]

- Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE7UJ913YLW2l4wpGxxqYnV6lR1_yTP7q4DYd3kDAgMTU1QgV7bRanKFNdyecPp2Us8xaHoAlQJQRDPSXbU1w8KKjM2MC-lJew3X5TTA2q9XkFd4lLT0ZRJArH-pk6ZDWMAjFKt4sjO3Q60Q==]

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMeIM99T0aqU7UhzLoVjZEXUTJORtJgpknzsH7cTaLBWdyvxANXPRYAhdBh1JoR4B52TX3UoXyEJXo-N8L6JevFKV_NiEdXT99y92GG0O9qTAMXHB-wxdsJSYI5U8LaRNMgbf0dsjgSAe3mQ==]

- In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlb9OnfDlDTd5sjS13sEak-5oFawOuSlVru0qaEtp6wJ6JK5cR-XwcStjCOGV-lU6b7rwuPYTzNXD7bt9BnkP5u534vQQUIvgpYB0_DhqcSvG0_GHd-LJkcKWKREpJu9Yp_t670KpYDSp_rTk=]

- Thiazole synthesis - Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLtXPUwl0zqOtaTKyXyW0B2nF-JhJ-WmBIMTFTca5DKOfypPMmcZ1YC8TKrtGAPDBZ-SDhD7Q0QLxxF916zS1coeOCwVQCAY8yvK72STUPeeBDje4Djhgdj_UDdSw7GYcfLK4KDP3UyvSKO9DgKwHViiZq82Vdbuqzye2nzMYY9dA=]

- CAS#:1083274-67-2 | 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid | Chemsrc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxWTibVEpvJnoNhG5kC0eLr4c75ZZeQamcv8Gbz3Cev4NLX6AXWHOn62KmeWQy9dMS_eqgrALpIZHuuKhk3hHdWkjsNjQshu_20wK6w0MECMRMEDII5wQSBjfl9nhNKwcDoZryyVg-jkp4wk852S_cbw==]

- Synthesis and Characterization of Prodrugs of Sulfonamides as an Azo Derivatives of Carvacrol - Der Pharma Chemica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS4VeryvV4rUGjst0h5JaLqoWFA6z6jf_WEwWabmOafFo3OIlol0GJ6Y-SUwUcOzDDgznN1hQ-Q1UCp9tlo5q_Ne87ri79dSTKhVPpLoXw88nFj8X4eTZefbp-hAhSE7VvZ0m3kUwIpqeCOd_vnPy-SmEjgjdHdalVOXx3Ro3Z-egiJsxNgez3EUWtF2YcrJEZyUTBXoO7fDaxvjtLyvGjrlsjsWL1rhPqTgIQJps1-bd1Kz9OM7Te2feeGyqzmfPMy12CyMAxFjWRvKmfMPqGwY81]

- Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjj_7c9H8LBz-uWeeS6nmJWM1I3ZnNH-ZqNHWr2j91ptuuxgmfS7Nqd763KCeTw25dVUipAZogiHul_WAaJi1ClovEQyj2GFf365LjsDE6kHdyKrigiqwto8A4oPbeMJv3-iVF9_LuKcUaoOEJazhSaJGFlSP3Pg==]

- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXFWkLlgp1Ai2ErJfLA6aJwS6lIZ_gwc7UPGiwcJikaiHMJVzQPvqlrneRkOEdoxjva9lrW4fzEwEIt2YDOOKAVmvo_4OSey-AGz02W6brzSHSaaBmOdE2AbvcuDXp9wjczgu6E-KGa0kpxzHnZ4DMw39zQMllkGeFqI3C3SWEGM_D]

- Synthesis and antibacterial activity of synthesized derivative of sulphonamide drug of 1,3-thiazole - GCT Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnDCvBr5IwGNEj-D02J4bqUySNz9lOGajXziT47kid8G8oyugaG6Y9DHnKkWUvGXCjAH5uYtLuh7bXwk9vidWBoRPUo44zbQOCpiQQlAfgVIbpGxjFBuEQFeKKAfbW7RrLwDo4NILbWVXcB-evSVDb7aWpDCQ8u09y25Pu8tvFW5cuow==]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]

- 5. Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Development and Validation of a Stability-Indicating HPLC-DAD Method for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 4-Cyclopropyl-1,3-thiazole-2-sulfonamide (CAS: 2248405-96-9)

Executive Summary & Chromatographic Rationale

4-Cyclopropyl-1,3-thiazole-2-sulfonamide is a specialized heterocyclic building block frequently utilized in the synthesis of sulfonamide therapeutics, including URAT-1 inhibitors for gout treatment[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties to prevent erratic retention and peak tailing.

The Causality of Method Design

The molecule presents a unique chromatographic challenge due to its dual functional groups:

-

Thiazole Ring: Contains a weakly basic nitrogen (pKa ~2.5).

-

Primary Sulfonamide: Acts as a weak acid (pKa ~9.5).

-

Cyclopropyl Group: Imparts localized hydrophobicity.

If the mobile phase pH drops below 3.0, the thiazole nitrogen protonates, leading to strong secondary interactions with residual silanols on the silica stationary phase (resulting in severe peak tailing). Conversely, at a pH above 9.0, the sulfonamide group deprotonates, drastically reducing the molecule's lipophilicity and causing it to elute in the void volume.

To achieve a self-validating, highly reproducible method, we must force the analyte into a single, unionized state. As detailed in the framework[2], buffering the mobile phase at pH 5.0 ensures the molecule remains entirely neutral. When paired with a highly end-capped C18 column, this guarantees sharp peaks and predictable retention driven purely by hydrophobic interactions with the cyclopropyl and thiazole core.

Fig 1: Effect of mobile phase pH on the ionization state and chromatographic behavior.

Method Development Workflow

The following workflow illustrates the logical progression from analyte profiling to final validation, ensuring the method is fit-for-purpose in a highly regulated pharmaceutical environment.

Fig 2: Step-by-step HPLC method development workflow for sulfonamide detection.

Optimized Chromatographic Conditions

To separate the target compound from potential synthetic impurities or degradation products, a gradient elution strategy is employed. Acetonitrile (ACN) is selected over methanol as the organic modifier due to its lower viscosity, which reduces system backpressure and improves mass transfer kinetics for sulfonamides[3].

Table 1: Instrument and Method Parameters

| Parameter | Specification | Rationale |

| Column | Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) | Dense end-capping prevents secondary interactions. |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.0) | Maintains the analyte in a fully unionized state. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Provides optimal selectivity and low backpressure. |

| Flow Rate | 1.0 mL/min | Balances analysis time with optimal van Deemter efficiency. |

| Column Temp. | 30 °C | Stabilizes retention times against ambient fluctuations. |

| Injection Vol. | 10 µL | Prevents column overloading while maintaining sensitivity. |

| Detection | DAD at 260 nm | Corresponds to the UV absorption maximum of the thiazole ring. |

Table 2: Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Profile |

| 0.0 | 95 | 5 | Isocratic hold to focus polar impurities. |

| 2.0 | 95 | 5 | Isocratic hold. |

| 10.0 | 40 | 60 | Linear ramp to elute the target compound (~7.5 min). |

| 12.0 | 10 | 90 | High organic wash to remove lipophilic matrix. |

| 14.0 | 10 | 90 | Wash hold. |

| 14.1 | 95 | 5 | Return to initial conditions. |

| 18.0 | 95 | 5 | Column re-equilibration. |

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol integrates continuous self-validation mechanisms (Internal Standards and Bracketing).

Step 1: Mobile Phase Preparation

-

Buffer (Phase A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 5.0 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 µm nylon membrane and degas via ultrasonication for 10 minutes.

-

Organic (Phase B): Filter HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane.

Step 2: Standard and Sample Preparation

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Methanol (to overcome the hydrophobicity of the cyclopropyl group), then make up to volume with Methanol.

-

Internal Standard (IS) Solution: Prepare a 0.5 mg/mL solution of Sulfamethoxazole in Methanol.

-

Working Sample Solution: Dilute the stock solution and IS with the initial mobile phase (95% A : 5% B) to a final target concentration of 50 µg/mL. Crucial Insight: Diluting the final sample in the initial mobile phase prevents "solvent shock" at the column head, which is a primary cause of split peaks in gradient LC.

Step 3: Sequence Execution & Bracketing

-

Equilibration: Run the initial gradient conditions (95% A) for at least 10 column volumes until the baseline is stable.

-

Blank Injection: Inject the diluent to confirm the absence of ghost peaks.

-

System Suitability Testing (SST): Inject the 50 µg/mL working standard six times consecutively. The system is only validated for use if it passes the criteria outlined in Table 3.

-

Sample Analysis: Inject unknown samples.

-

Bracketing: Inject a check standard every 10 sample injections. If the peak area of the check standard deviates by > 2.0% from the initial SST average, the system automatically halts, invalidating the previous bracket.

System Suitability & Method Validation Framework

Validation must be executed strictly according to the [4].

Table 3: System Suitability Specifications (SST)

| Parameter | Acceptance Criteria | Scientific Rationale |

| Retention Time ( tR ) | ~7.5 min (± 2.0% RSD) | Ensures consistent pump delivery and column equilibration. |

| Tailing Factor ( Tf ) | ≤ 1.5 | Confirms the absence of secondary silanol interactions. |

| Theoretical Plates ( N ) | ≥ 5,000 | Verifies column efficiency and packing bed integrity. |

| Resolution ( Rs ) | ≥ 2.0 | Guarantees baseline separation from the nearest synthetic impurity. |

| Area Precision | ≤ 2.0% RSD (n=6) | Validates autosampler precision and detector stability. |

Validation Parameters to Execute:

-

Linearity: Prepare calibration standards ranging from 25% to 150% of the target concentration (12.5 µg/mL to 75 µg/mL). The correlation coefficient ( R2 ) must be ≥ 0.999.

-

Accuracy (Recovery): Spike known amounts of the standard into a synthetic matrix at 50%, 100%, and 150% levels. Recovery must fall between 98.0% and 102.0%.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3(σ/S) and LOQ=10(σ/S) .

References

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. Journal of the American Chemical Society. Available at:[Link]

-

International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. Available at:[Link]

-

Furusawa, N. (2006). Application of Solid Phase Extraction for the Analysis of Sulfonamides in Milk by High Performance Liquid Chromatography. Journal of Liquid Chromatography. Available at:[Link]

- AstraZeneca AB. (2014). Sulfonamide derivatives as urat-1 inhibitors (WO2014170792A1). Google Patents.

Sources

Application Notes and Protocols: In Vitro Evaluation of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide as a Putative Carbonic Anhydrase IX Inhibitor

Introduction

The structural motif of a sulfonamide appended to a heterocyclic ring is a cornerstone in the design of carbonic anhydrase (CA) inhibitors.[1][2][3] Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is largely absent in normal tissues.[4][5] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment.[6] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA IX contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH, thereby promoting tumor cell survival, proliferation, and metastasis.[5] These characteristics establish CA IX as a highly attractive target for anticancer drug development.[7][8]

The compound 4-Cyclopropyl-1,3-thiazole-2-sulfonamide incorporates key pharmacophoric elements for CA IX inhibition: a sulfonamide group for zinc binding in the enzyme's active site and a thiazole ring, a scaffold present in other biologically active molecules.[1][9] The cyclopropyl group may enhance metabolic stability or binding affinity.[10] This document provides a detailed in vitro testing paradigm to elucidate the biological activity of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide, focusing on its potential as a selective CA IX inhibitor. The protocols described herein are designed to first validate its enzymatic inhibitory activity and then to characterize its functional effects in cancer cell models.

Part 1: Biochemical Assay for Carbonic Anhydrase IX Inhibition

The primary step in characterizing 4-Cyclopropyl-1,3-thiazole-2-sulfonamide is to determine its direct inhibitory effect on the enzymatic activity of human CA IX. A common and reliable method is a spectrophotometric assay that measures the esterase activity of the enzyme.[11][12]

Principle

This assay is based on the hydrolysis of 4-nitrophenylacetate (NPA) by carbonic anhydrase, which produces the yellow-colored 4-nitrophenolate anion. The rate of formation of this product can be monitored by measuring the increase in absorbance at 348-400 nm. An inhibitor will decrease the rate of this reaction in a concentration-dependent manner, allowing for the determination of inhibitory potency (e.g., IC50 or Ki).

Experimental Workflow: CA IX Inhibition Assay

Caption: Workflow for the in vitro carbonic anhydrase IX enzymatic inhibition assay.

Detailed Protocol: CA IX Spectrophotometric Inhibition Assay

Materials and Reagents:

-

Recombinant human carbonic anhydrase IX (catalytic domain)

-

4-Cyclopropyl-1,3-thiazole-2-sulfonamide (Test Compound)

-

SLC-0111 or Acetazolamide (Positive Control Inhibitor)

-

4-Nitrophenylacetate (NPA)

-

Assay Buffer: 0.05 M Tris-SO4, pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

96-well, clear, flat-bottom microplates

-

Spectrophotometer capable of kinetic measurements

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO.

-

Prepare a 3 mM working solution of NPA in acetonitrile.

-

Prepare the assay buffer and the enzyme solution at the desired concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well for a total reaction volume of 200 µL (example volumes):

-

130 µL Assay Buffer

-

20 µL Test Compound at various concentrations (prepared by serial dilution from the stock). For the control wells, add 20 µL of buffer with the corresponding DMSO concentration.

-

20 µL of recombinant human CA IX solution.

-

-